
Naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C₁₂H₁₄N₂·C₂HF₃O₂. This compound is known for its unique structure, which includes a naphthalene ring substituted with two methanamine groups and a trifluoroacetate counterion. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate typically involves the reaction of naphthalene-2,6-dicarboxylic acid with ammonia to form the corresponding diamine. This intermediate is then reacted with trifluoroacetic acid to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 80°C
Solvent: Methanol or ethanol
Catalyst: None required
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Batch reactors
Purification: Crystallization or recrystallization
Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy
Chemical Reactions Analysis
Types of Reactions
Naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: Forms naphthalene-2,6-dicarboxylic acid
Reduction: Converts to naphthalene-2,6-diyldimethanol
Substitution: Reacts with halogens to form halogenated derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether
Substitution: Halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe)
Major Products
Oxidation: Naphthalene-2,6-dicarboxylic acid
Reduction: Naphthalene-2,6-diyldimethanol
Substitution: Halogenated naphthalene derivatives
Scientific Research Applications
Naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate is used in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules
Biology: Studying its interactions with biological macromolecules
Medicine: Investigating its potential as a pharmaceutical intermediate
Industry: Used in the production of dyes and pigments
Mechanism of Action
The mechanism of action of Naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The pathways involved include:
Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites
Receptor Modulation: Modulates receptor activity by acting as an agonist or antagonist
Comparison with Similar Compounds
Similar Compounds
- Naphthalene-1,5-diyldimethanamine
- Naphthalene-2,7-diyldimethanamine
- Naphthalene-1,8-diyldimethanamine
Uniqueness
Naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H15F3N2O2 |
|---|---|
Molecular Weight |
300.28 g/mol |
IUPAC Name |
[6-(aminomethyl)naphthalen-2-yl]methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H14N2.C2HF3O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9;3-2(4,5)1(6)7/h1-6H,7-8,13-14H2;(H,6,7) |
InChI Key |
BMXQODNZZGNASZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN)C=C1CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


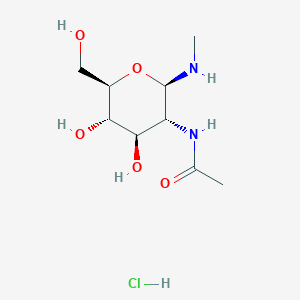
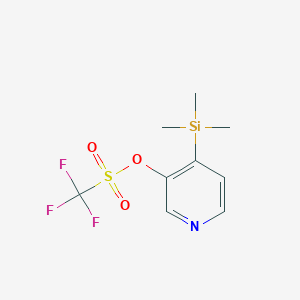
![N'-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-N,N-dimethylmethanimidamide](/img/structure/B11829793.png)

![(3aS,4S,5S,6aR)-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B11829811.png)
![2-((3R,11S,17S,20S,25aS)-20-((1H-indol-3-yl)methyl)-11-(4-aminobutyl)-3-carbamoyl-1,9,12,15,18,21-hexaoxodocosahydro-7H-pyrrolo[2,1-g][1,2]dithia[5,8,11,14,17,20]hexaazacyclotricosin-17-yl)acetic acid](/img/structure/B11829816.png)
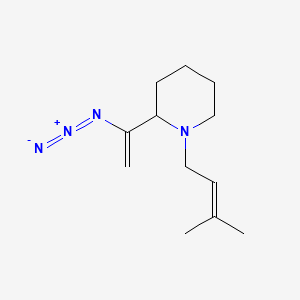


![1H-Pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-3-(4-phenoxyphenyl)-](/img/structure/B11829827.png)
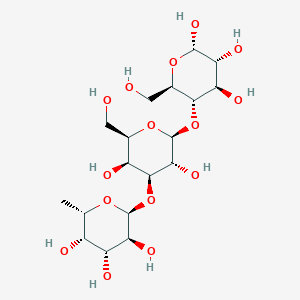
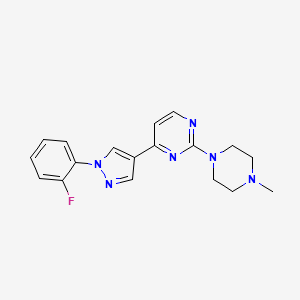
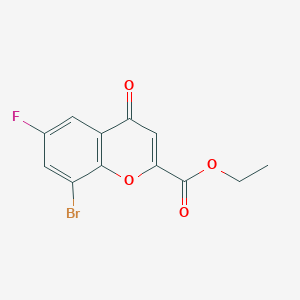
![6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-ol](/img/structure/B11829851.png)
